4-(4-Propan-2-ylphenyl)oxan-4-ol
Description
4-(4-Propan-2-ylphenyl)oxan-4-ol is a tetrahydropyran (oxan) derivative featuring a hydroxyl group at the 4-position of the oxan ring and a 4-isopropylphenyl substituent.
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)12-3-5-13(6-4-12)14(15)7-9-16-10-8-14/h3-6,11,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEXEPLKMZALNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Research Findings and Trends
Hydrophobicity vs. Reactivity: The 4-isopropylphenyl group in the target compound likely enhances hydrophobicity compared to amino or hydroxymethyl analogs, making it suitable for lipid-soluble drug formulations .
Preparation Methods
Reaction Mechanism and Conditions
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Hydroboration : The diene reacts with 9-BBN at −78°C, favoring anti-Markovnikov addition to form a boronated intermediate.
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Oxidation : Treatment with NaOH/H₂O₂ oxidizes the boron-alkyl bond to a hydroxyl group, yielding the tetrahydropyranol.
Key challenges include ensuring the diene’s regiochemical alignment for cyclization and managing steric hindrance from the isopropyl group. Modifying reaction temperatures and boron reagents (e.g., using BH₃·THF) may optimize yields.
Acid-Catalyzed Cyclization of Diols
Cyclization of a diol precursor offers a direct route to the tetrahydropyran ring. For example, 5-(4-isopropylphenyl)pentane-1,5-diol could undergo acid-catalyzed dehydration to form the oxane ring. This method parallels the synthesis of cyclic ethers via SN2 mechanisms, where protonation of a hydroxyl group facilitates nucleophilic attack by a distal alcohol.
Optimization Considerations
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Acid Catalyst : p-Toluenesulfonic acid (pTSA) or H₂SO₄ in refluxing toluene.
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Protecting Groups : Temporary protection of the isopropylphenyl group (e.g., as a tert-butyldimethylsilyl ether) may prevent undesired side reactions.
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Yield : Literature precedents for similar cyclizations report yields of 60–80%, depending on steric and electronic factors.
Enolate Alkylation with Aryl Electrophiles
The oxazolidinone-mediated enolate chemistry described in the synthesis of trifluoropentanoyl derivatives can be adapted to introduce the 4-isopropylphenyl group. Here, a tetrahydropyranone intermediate undergoes enolate formation, followed by alkylation with an aryl electrophile.
Stepwise Procedure
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Oxazolidinone Activation : (4S)-4-(Propan-2-yl)-1,3-oxazolidin-2-one is deprotonated with n-BuLi to generate a chiral enolate.
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Acylation : Reaction with an acid chloride derived from 4-isopropylbenzoic acid forms a ketone intermediate.
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Reduction : The ketone is reduced to the secondary alcohol using NaBH₄ or LiAlH₄.
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Cyclization : Acidic or basic conditions promote cyclization to form the tetrahydropyran ring.
This route benefits from stereochemical control via the oxazolidinone auxiliary but requires multiple steps and stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
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